molecular formula C13H15NO4S B2744946 (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 309733-71-9

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

Katalognummer: B2744946
CAS-Nummer: 309733-71-9
Molekulargewicht: 281.33
InChI-Schlüssel: HEVXYJIQQRXSEG-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a compound that features a pyrrolidine ring attached to a phenyl group via a sulfonyl linkage, with an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Wirkmechanismus

The mechanism of action of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets:

Biologische Aktivität

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, with the molecular formula C13H15NO4S and CAS number 309733-71-9, is a compound that has attracted significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a phenyl group via a sulfonyl group , along with an acrylic acid moiety . This unique structure contributes to its diverse biological activities and potential therapeutic applications. Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H15NO4S
Molar Mass281.33 g/mol
Density1.388 g/cm³
pKa4.16

Anti-inflammatory Properties

Initial studies suggest that this compound may exhibit anti-inflammatory effects. It is believed to interact with various proteins involved in inflammatory responses and pain signaling pathways, potentially modulating these processes effectively .

The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with inflammation. Research indicates that the compound may act as an enzyme inhibitor, which could lead to reduced synthesis of pro-inflammatory mediators .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound’s efficacy against inflammatory cytokines in cultured cells, demonstrating a significant reduction in cytokine production at varying concentrations .
    • Another investigation highlighted its potential as an analgesic agent by assessing pain response in animal models, showing promising results in reducing pain indicators .
  • Comparative Studies :
    • Comparative analyses with structurally similar compounds revealed that this compound exhibited superior anti-inflammatory activity compared to other derivatives, suggesting enhanced efficacy due to its unique structural features .

Potential Applications

Given its biological activity, this compound could serve as a lead compound for developing new anti-inflammatory drugs or other therapeutic agents targeting specific molecular pathways involved in inflammation and pain modulation .

Future Research Directions

Ongoing research aims to further elucidate the precise mechanisms by which this compound exerts its effects. Future studies should focus on:

  • Detailed interaction studies : Understanding how this compound interacts at the molecular level with its biological targets.
  • In vivo studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential before clinical trials.
  • Structure-activity relationship (SAR) studies : Exploring modifications of the compound to enhance its biological activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid?

  • Methodology : The compound can be synthesized via acylation of its acrylic acid precursor using chlorinating agents (e.g., triphosgene or phenylchloroformate) in the presence of Lewis acids (e.g., ZnCl₂). Post-sulfonylation of the phenyl ring with pyrrolidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical. Reaction optimization should monitor temperature (25–70°C) and solvent polarity (dichloromethane or THF) to avoid side reactions .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., α,β-unsaturated carbonyl signals at δ 6.3–7.1 ppm and sulfonyl group at δ 3.1–3.4 ppm) .

Q. How is the compound characterized for structural confirmation?

  • Methodology : Use X-ray crystallography to resolve the (E)-configuration of the acryloyl group and sulfonamide geometry. Hydrogen-bonding networks (e.g., O–H···N interactions between the carboxylic acid and pyrrolidine nitrogen) stabilize the crystal lattice .
  • Complementary Techniques : FT-IR confirms sulfonyl S=O stretches (1350–1150 cm⁻¹) and carboxylic O–H stretches (2500–3300 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 310.1) .

Advanced Research Questions

Q. What mechanistic insights explain its role in CO₂ fixation reactions?

  • Methodology : In CO₂/C₂H₄ coupling, the acrylic acid moiety acts as a nucleophile, attacking electrophilic CO₂ under base catalysis (e.g., NaOtBu). The sulfonyl group enhances electron withdrawal, stabilizing intermediates. Kinetic studies (e.g., in situ IR) track carboxylate formation rates .
  • Data Analysis : Base selection significantly impacts yield (e.g., NaOtBu: 90% vs. NaOH: 0% at 25°C). Additives like NaOArF improve turnover by stabilizing transition states .

Q. How do supramolecular interactions influence its bioactivity or material properties?

  • Methodology : Analyze π-π stacking (phenyl-pyridyl interactions) and hydrogen bonding (carboxylic acid to solvent/ligands) via Hirshfeld surfaces. Computational modeling (DFT) predicts interaction energies (e.g., O–H···N: ~25 kJ/mol) .
  • Case Study : In crystal structures, dimeric pairs form via head-to-tail hydrogen bonds, influencing solubility and thermal stability (TGA shows decomposition >200°C) .

Q. Can computational modeling predict its reactivity in catalytic systems?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the acryloyl group. Fukui indices identify nucleophilic (β-carbon) and electrophilic (sulfonyl oxygen) sites. MD simulations assess solvent effects (e.g., DMSO vs. water) on reaction pathways .
  • Validation : Compare predicted activation energies with experimental Arrhenius plots (e.g., ΔG‡ for CO₂ insertion: ~45 kJ/mol) .

Q. Contradictions & Resolutions

  • Synthesis Yields : reports NaOtBu yields 90% at 25°C, while NaOH fails entirely. This discrepancy highlights base strength and steric effects: bulky bases (e.g., NaOtBu) deprotonate intermediates more efficiently than small bases (e.g., NaOH) .
  • Hydrogen Bonding : Crystal studies in vs. 8 show variable O–H···N distances (1.63–1.99 Å), attributed to solvent polarity (aprotic vs. protic) during crystallization .

Q. Methodological Best Practices

  • Synthesis : Use anhydrous conditions to prevent hydrolysis of the sulfonamide group.
  • Characterization : Pair SC-XRD with solid-state NMR to resolve dynamic disorder in crystals.
  • Catalysis : Optimize CO₂ pressure (1–5 bar) and solvent polarity (DMF > THF) for higher turnover .

Eigenschaften

IUPAC Name

(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXYJIQQRXSEG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.